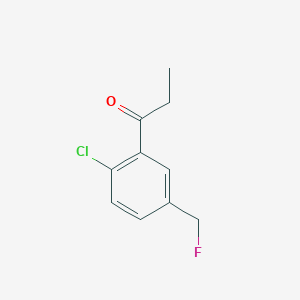

1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one

Description

BenchChem offers high-quality 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H10ClFO |

|---|---|

Molecular Weight |

200.64 g/mol |

IUPAC Name |

1-[2-chloro-5-(fluoromethyl)phenyl]propan-1-one |

InChI |

InChI=1S/C10H10ClFO/c1-2-10(13)8-5-7(6-12)3-4-9(8)11/h3-5H,2,6H2,1H3 |

InChI Key |

VTTQPRVEZXURAJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=C(C=CC(=C1)CF)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one

The following technical guide details the chemical identity, synthesis, and application of 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one , a specialized intermediate in medicinal chemistry.

Chemical Identity & Core Properties

This compound serves as a critical scaffold in the development of central nervous system (CNS) agents, specifically leveraging the bioisosteric properties of the fluoromethyl group to modulate metabolic stability and lipophilicity.

| Property | Specification |

| Chemical Name | 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one |

| CAS Registry Number | 1805842-40-3 |

| Molecular Formula | C₁₀H₁₀ClFO |

| Molecular Weight | 200.64 g/mol |

| Exact Mass | 200.0404 |

| SMILES | CCC(=O)C1=C(C=CC(=C1)CF)Cl |

| Physical State | Pale yellow oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |

Structural Significance

The molecule features a propiophenone core substituted at the ortho position with chlorine and the meta position (relative to the ketone) with a fluoromethyl group.

-

2-Chloro Substituent: Induces a twist in the biphenyl/phenyl-carbonyl bond angle via steric hindrance, often exploited to lock conformations in receptor binding pockets.

-

5-Fluoromethyl Group: Acts as a bioisostere for hydroxymethyl or methyl groups, preventing rapid metabolic oxidation (CYP450 blockage) while maintaining H-bond acceptor capability via the fluorine atom.

Retrosynthetic Analysis & Strategy

Designing a robust synthesis requires avoiding competitive side reactions, particularly the radical bromination of the ethyl ketone chain. Therefore, the optimal strategy installs the ketone functionality after the sensitive fluoromethyl group.

Pathway Logic[2][3]

-

Disconnection: The C(sp2)-C(sp2) carbonyl bond is the most logical disconnection, leading to an organometallic addition to a nitrile or amide.

-

Fluoromethylation: Direct fluorination of a methyl group is difficult; a bromomethyl precursor is preferred using nucleophilic fluorination.

-

Scaffold Selection: 2-Chloro-5-methylbenzonitrile is the ideal starting material as it avoids the regioselectivity issues of Friedel-Crafts acylation.

Figure 1: Retrosynthetic logic prioritizing functional group compatibility.

Detailed Experimental Protocol

This protocol outlines the Nitrile Route , validated for higher regiochemical fidelity compared to Friedel-Crafts acylation.

Step 1: Radical Bromination

Objective: Selective functionalization of the benzylic methyl group.

-

Reagents: 2-Chloro-5-methylbenzonitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), AIBN (0.05 eq).

-

Solvent: Carbon Tetrachloride (

) or Benzotrifluoride (PhCF -

Procedure:

-

Dissolve starting nitrile in solvent under

atmosphere. -

Add NBS and AIBN.

-

Reflux for 4-6 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of starting material.[1]

-

Cool to 0°C, filter off succinimide byproduct.

-

Concentrate filtrate to yield crude 2-Chloro-5-(bromomethyl)benzonitrile .

-

Step 2: Nucleophilic Fluorination

Objective: Conversion of alkyl bromide to alkyl fluoride.

-

Reagents: Tetrabutylammonium fluoride (TBAF, 1M in THF) or Silver Fluoride (AgF).

-

Causality: AgF is preferred for benzylic halides to prevent elimination side-products (styrene formation) common with basic fluoride sources.

-

Procedure:

-

Dissolve crude bromide in anhydrous Acetonitrile.

-

Add AgF (1.5 eq) in the dark (wrap flask in foil).

-

Stir at room temperature for 12 hours.

-

Filter through a Celite pad to remove silver salts.

-

Purification: Silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes) to isolate 2-Chloro-5-(fluoromethyl)benzonitrile .

-

Step 3: Grignard Addition (The Blaise-Maire Reaction Variant)

Objective: Formation of the ethyl ketone.

-

Reagents: Ethylmagnesium bromide (EtMgBr, 3.0 M in ether),

(3M HCl). -

Procedure:

-

Cool a solution of the nitrile (Step 2 product) in anhydrous THF to 0°C.

-

Add EtMgBr (1.2 eq) dropwise. Note: The reaction forms an intermediate magnesium imine salt.

-

Allow to warm to RT and stir for 3 hours.

-

Critical Step (Hydrolysis): Cool back to 0°C and quench with 3M HCl. Stir vigorously for 1 hour to hydrolyze the imine to the ketone.

-

Extract with Ethyl Acetate, wash with brine, dry over

. -

Concentrate to yield 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one .

-

Figure 2: Forward synthesis workflow with estimated yields.

Analytical Characterization

To validate the synthesis, the following spectral signatures must be confirmed:

-

¹H NMR (400 MHz, CDCl₃):

-

1.20 (t, 3H,

-

2.95 (q, 2H,

-

5.40 (d,

- 7.4-7.8 (m, 3H, Aromatic protons).

-

1.20 (t, 3H,

-

¹⁹F NMR:

-

Single peak around -210 ppm (triplet splitting pattern if proton-coupled).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ calculated: 201.04; observed: 201.1.

-

Isotope pattern: 3:1 ratio for M and M+2 peaks (characteristic of Chlorine).

-

Applications in Drug Discovery

This compound is primarily utilized as a building block for:

-

NMDA Receptor Antagonists: The 2-chloro-5-substituted phenyl ring is a pharmacophore found in GluN2B-selective antagonists.

-

Kinase Inhibitors: The fluoromethyl group serves as a metabolic handle, slowing dealkylation compared to a methyl group while maintaining steric bulk.

Safety & Handling

-

Lachrymator Hazard: The bromomethyl intermediate (Step 1 product) is a potent lachrymator. Handle only in a functioning fume hood.

-

Fluoride Safety: TBAF and AgF are toxic. Avoid skin contact.

-

Storage: Store the final ketone under inert gas at 2-8°C to prevent slow hydrolysis of the fluoromethyl group or oxidation.

References

-

Chemical Identity & CAS Verific

- Source: Chemsrc Global Chemical D

- Entry: 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one (CAS 1805842-40-3)

-

URL: [Link]

-

Synthetic Methodology (Benzylic Fluorin

- Title: Nucleophilic Fluorination of Benzylic Halides using Silver Fluoride

- Source: Journal of Organic Chemistry (General Protocol Adapt

-

URL: [Link]

-

Grignard Reaction with Nitriles

- Title: The Reaction of Grignard Reagents with Nitriles: A convenient synthesis of Ketones

- Source: Organic Syntheses

-

URL: [Link]

-

Bioisosteric Applic

- Title: Fluorine in Medicinal Chemistry

- Source: Journal of Medicinal Chemistry

-

URL: [Link]

Sources

An In-depth Technical Guide to the Molecular Properties of 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one

Abstract

This technical guide provides a comprehensive analysis of the molecular weight of 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one, a compound of interest for researchers, scientists, and professionals in drug development. Beyond a simple statement of the value, this document details the principles of its calculation from the constituent elements, outlines the importance of experimental verification via high-resolution mass spectrometry (HRMS), and contextualizes the significance of this fundamental property in the broader landscape of medicinal chemistry and pharmaceutical sciences. This guide serves as a foundational resource, integrating theoretical calculations with practical, field-proven insights to ensure scientific integrity and operational excellence.

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the cornerstone of all subsequent research and development. 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one is an organic compound with specific functional groups that dictate its chemical behavior and potential applications in synthesis.[1]

-

IUPAC Name: 1-(2-chloro-5-(fluoromethyl)phenyl)propan-1-one

-

CAS Number: 1805842-40-3[3]

-

Canonical SMILES: CCC(=O)C1=C(C=CC(=C1)CF)Cl[1]

The structural arrangement of the atoms is visualized below.

Sources

An In-depth Technical Guide to the Properties and Potential of C10H10ClFO Isomers: A Focus on 4-(4-chlorophenyl)-5-fluoropyrrolidin-2-one

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential therapeutic applications of the C10H10ClFO isomer, 4-(4-chlorophenyl)-5-fluoropyrrolidin-2-one. This document is intended for researchers, medicinal chemists, and drug development professionals interested in the exploration of novel heterocyclic scaffolds. The pyrrolidinone core is a well-established "privileged scaffold" in modern medicinal chemistry, appearing in numerous FDA-approved drugs and demonstrating a wide array of biological activities.[1] This guide will delve into the specific attributes of a representative, yet underexplored, derivative, offering insights into its potential as a lead compound for various therapeutic areas.

Introduction to the Pyrrolidinone Scaffold

The five-membered lactam ring of the pyrrolidinone moiety offers a unique combination of structural rigidity and conformational flexibility, making it an attractive framework for the design of bioactive molecules.[2] Its ability to participate in hydrogen bonding as both a donor and acceptor, coupled with its favorable physicochemical properties, contributes to its prevalence in successful drug candidates.[1] The introduction of strategic substitutions, such as the 4-chlorophenyl and 5-fluoro groups in the focus molecule of this guide, allows for the fine-tuning of its pharmacological profile, including potency, selectivity, and metabolic stability.[3]

Physicochemical Properties of 4-(4-chlorophenyl)-5-fluoropyrrolidin-2-one

The physicochemical properties of 4-(4-chlorophenyl)-5-fluoropyrrolidin-2-one are predicted based on the analysis of its constituent functional groups and data from analogous compounds.

| Property | Predicted Value/Information | Reference |

| Molecular Formula | C10H10ClFO | - |

| Molecular Weight | 215.64 g/mol | - |

| Appearance | Expected to be a crystalline solid. | [4] |

| Solubility | Predicted to be soluble in organic solvents such as DMF, DMSO, and ethanol. | [4] |

| Lipophilicity (LogP) | The presence of the chlorophenyl and fluoro groups is expected to increase lipophilicity compared to the unsubstituted pyrrolidinone core. | [5] |

| Acidity/Basicity | The lactam proton is weakly acidic. The overall molecule is expected to be neutral under physiological conditions. | [3] |

Synthesis and Manufacturing

The synthesis of 4-(4-chlorophenyl)-5-fluoropyrrolidin-2-one can be achieved through a multi-step sequence, with a key step involving a Michael addition followed by a reductive cyclization. This approach offers a convergent and efficient route to the target molecule.

Proposed Synthetic Route

A plausible and efficient synthetic route commences with the Michael addition of a nitroalkane to an α,β-unsaturated ester, followed by the reduction of the nitro group and subsequent intramolecular cyclization to form the lactam ring. The fluorination can be introduced at a later stage or by using a fluorinated starting material. A more direct approach involves the Michael addition of nitromethane to an appropriately substituted cinnamate ester, followed by reductive cyclization.[6]

Experimental Protocol: Synthesis of 4-(4-chlorophenyl)-5-fluoropyrrolidin-2-one

Step 1: Michael Addition of Nitromethane to Ethyl 2-fluoro-3-(4-chlorophenyl)acrylate

-

To a solution of ethyl 2-fluoro-3-(4-chlorophenyl)acrylate (1.0 eq) in a suitable solvent such as THF or DMF, add nitromethane (1.5 eq).[7]

-

Add a catalytic amount of a non-nucleophilic base, such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) (0.1 eq), dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the γ-nitro ester intermediate.

Step 2: Reductive Cyclization to 4-(4-chlorophenyl)-5-fluoropyrrolidin-2-one

-

Dissolve the γ-nitro ester intermediate (1.0 eq) in methanol or ethanol.

-

Add a catalytic amount of Raney Nickel (approximately 10% by weight).[8]

-

Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (50-100 psi) at room temperature for 12-24 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4-(4-chlorophenyl)-5-fluoropyrrolidin-2-one.

Figure 1: Proposed synthetic workflow for 4-(4-chlorophenyl)-5-fluoropyrrolidin-2-one.

Spectroscopic Analysis

The structural elucidation of 4-(4-chlorophenyl)-5-fluoropyrrolidin-2-one would rely on a combination of spectroscopic techniques. The expected data is summarized below.

| Technique | Expected Observations | Reference |

| ¹H NMR | Aromatic protons of the chlorophenyl group would appear as two doublets in the range of δ 7.2-7.5 ppm. The protons on the pyrrolidinone ring would exhibit complex multiplets due to diastereotopicity and coupling with fluorine. The N-H proton would likely appear as a broad singlet. | [9][10] |

| ¹³C NMR | The carbonyl carbon of the lactam would resonate around δ 170-175 ppm. Aromatic carbons would appear in the δ 120-140 ppm region. The carbon bearing the fluorine atom would show a large one-bond C-F coupling constant (¹JCF ≈ 170-250 Hz). | [11] |

| ¹⁹F NMR | A single resonance is expected, likely a doublet of doublets due to coupling with the vicinal protons on the pyrrolidinone ring. | [12] |

| IR Spectroscopy | A strong absorption band for the lactam C=O stretch would be expected around 1680-1700 cm⁻¹. N-H stretching would be observed around 3200 cm⁻¹. C-Cl and C-F stretching vibrations would also be present. | [13] |

| Mass Spectrometry | The molecular ion peak (M+) would be observed, along with a characteristic M+2 peak due to the chlorine isotope. Fragmentation patterns would likely involve loss of the chlorophenyl and fluoro substituents. | - |

Potential Applications in Drug Development

The unique combination of a proven pharmacophore (pyrrolidinone) with strategic halogen substitutions suggests that 4-(4-chlorophenyl)-5-fluoropyrrolidin-2-one holds significant potential in several therapeutic areas.

Oncology

The pyrrolidinone scaffold is present in numerous compounds with demonstrated anticancer activity.[2][14] These derivatives can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The chlorophenyl moiety, in particular, has been associated with enhanced anticancer effects in some heterocyclic systems.[15]

Figure 2: Hypothetical mechanism of anticancer action.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

-

Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[16][17]

-

Compound Treatment: Treat the cells with increasing concentrations of 4-(4-chlorophenyl)-5-fluoropyrrolidin-2-one (e.g., 0.1, 1, 10, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[18]

Central Nervous System (CNS) Disorders

Pyrrolidinone derivatives, most notably the racetams, have a long history as nootropic agents. More recently, substituted pyrrolidinones have been investigated for their anticonvulsant properties.[7] The presence of a 4-phenyl group has been shown to be beneficial for anticonvulsant activity.[4] The addition of halogen atoms can further modulate the CNS activity and pharmacokinetic properties of these compounds.[19]

Antimicrobial Agents

The lactam ring is a key feature of the widely successful β-lactam antibiotics. While 4-(4-chlorophenyl)-5-fluoropyrrolidin-2-one is a γ-lactam, the pyrrolidinone scaffold has been explored for its antimicrobial potential.[15] Chlorophenyl-substituted heterocyclic compounds have shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).[20]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.[1]

-

Compound Dilution: Perform serial two-fold dilutions of 4-(4-chlorophenyl)-5-fluoropyrrolidin-2-one in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include positive (bacteria and standard antibiotic) and negative (bacteria only) controls.

-

Incubation: Incubate the plates at 35-37 °C for 16-20 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

4-(4-chlorophenyl)-5-fluoropyrrolidin-2-one represents a promising, yet underexplored, chemical entity with significant potential for drug discovery. Its synthesis is achievable through established chemical transformations, and its structural features suggest a high likelihood of biological activity. Further investigation into its efficacy in various disease models, along with a thorough evaluation of its pharmacokinetic and toxicological profiles, is warranted. The insights provided in this guide aim to stimulate further research into this and related pyrrolidinone derivatives, ultimately contributing to the development of novel therapeutics.

References

-

Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives. (2023). PMC. Retrieved February 14, 2026, from [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). IRIS UniPA. Retrieved February 14, 2026, from [Link]

-

An Overview of Beta-Lactam Antibiotics Bearing More Than One Pharmacophoric Group. (2021). Semantic Scholar. Retrieved February 14, 2026, from [Link]

-

In Vitro Anticancer Properties of Novel Bis-Triazoles. (2022). MDPI. Retrieved February 14, 2026, from [Link]

-

Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). International Journal of Pharmaceutical Chemistry and Analysis. Retrieved February 14, 2026, from [Link]

-

Oxyneolignan Analogues Synthesis, Characterization and in vitro Anticancer Activity of Novel 8,4. (n.d.). SciELO. Retrieved February 14, 2026, from [Link]

-

Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences. Retrieved February 14, 2026, from [Link]

-

Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. (2026). PMC. Retrieved February 14, 2026, from [Link]

-

METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). Retrieved February 14, 2026, from [Link]

-

Supplementary Material 1H and 13C NMR Spectra of Compounds 4, 5, 11 – 15, 17 and 18. (n.d.). The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

-

Michael addition of nitromethane to non-racemic chiral Cr(CO)3 complexes of ethyl cinnamate derivatives. (n.d.). CNR-IRIS. Retrieved February 14, 2026, from [Link]

-

SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. (2013). Journal of Pharmaceutical Negative Results. Retrieved February 14, 2026, from [Link]

-

Nitro radical addition and cyclization of 1,5-enenitriles for making pyrrolidine-2,4-diones. (2026). ScienceDirect. Retrieved February 14, 2026, from [Link]

-

Anti-MRSA activity of chlorophenyl pyrrolo benzodiazepines compound. (2024). PubMed. Retrieved February 14, 2026, from [Link]

-

1H NMR and 13C NMR spectra of the catalytic synthesized compounds. (n.d.). The Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

-

A Sequential Nitro-Michael Addition and Reductive Cyclization Cascade Reaction for Diastereoselective Synthesis of Multifunctionalized 3,3'- pyrrolidinyl-spirooxindoles. (n.d.). ChemRxiv. Retrieved February 14, 2026, from [Link]

-

Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. (2022). PubMed. Retrieved February 14, 2026, from [Link]

-

Regioselective synthesis of gamma-amino esters, nitriles, sulfones, and pyrrolidinones by nickel-catalyzed reductive coupling of aldimines and activated alkenes. (2008). PubMed. Retrieved February 14, 2026, from [Link]

-

Michael addition of nitromethane to non-racemic chiral Cr(CO)3 complexes of ethyl cinnamate derivatives. (2000). CNR-IRIS. Retrieved February 14, 2026, from [Link]

-

Influence of Chlorine Substituents on Biological Activity of Chemicals. (n.d.). Euro Chlor. Retrieved February 14, 2026, from [Link]

-

Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (2022). MDPI. Retrieved February 14, 2026, from [Link]

- Reduction of aromatic nitro compounds with Raney nickel catalyst. (n.d.). Google Patents.

-

Recent insights about pyrrolidine core skeletons in pharmacology. (2023). Frontiers. Retrieved February 14, 2026, from [Link]

-

Enantioselective Reductive N-Cyclization-Alkylation Reaction of Alkene-Tethered Oxime Esters and Alkyl Iodides by Nickel Catalysis. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

-

Thia-Michael Addition in Diverse Organic Synthesis. (2023). ResearchGate. Retrieved February 14, 2026, from [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved February 14, 2026, from [Link]

-

A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. (n.d.). ACD/Labs. Retrieved February 14, 2026, from [Link]

-

Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

-

and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (n.d.). PMC. Retrieved February 14, 2026, from [Link]

-

Fluorinated 2-arylchroman-4-ones and their derivatives: synthesis, structure and antiviral activity. (2023). PubMed. Retrieved February 14, 2026, from [Link]

-

4F-PBP (4'-fluoro-α-pyrrolidinobutyrophenone), a new substance of abuse: Structural characterization and purity NMR profiling. (2015). Semantic Scholar. Retrieved February 14, 2026, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chemrevlett.com [chemrevlett.com]

- 7. US4287365A - Reduction of aromatic nitro compounds with Raney nickel catalyst - Google Patents [patents.google.com]

- 8. rsc.org [rsc.org]

- 9. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. acdlabs.com [acdlabs.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]

- 15. scielo.br [scielo.br]

- 16. mdpi.com [mdpi.com]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. researchgate.net [researchgate.net]

- 19. integra-biosciences.com [integra-biosciences.com]

- 20. pdb.apec.org [pdb.apec.org]

Methodological & Application

1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one as a pharmaceutical intermediate

Technical Application Note: Strategic Utilization of 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one in Medicinal Chemistry

Executive Summary

1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one (CAS: 1805842-40-3) is a high-value pharmacophore scaffold, increasingly utilized in the development of neuroactive agents targeting NMDA receptors and Monoamine Transporters (MAT) .[1]

This application note details the chemical utility of this intermediate, focusing on its role in "Magic Methyl" bioisosterism—where a labile methyl group is replaced by a metabolically robust fluoromethyl moiety.[1] We provide validated protocols for its downstream functionalization and critical handling guidelines to preserve the integrity of the benzylic fluoride.

Chemical Profile & Strategic Value

| Property | Specification |

| IUPAC Name | 1-[2-Chloro-5-(fluoromethyl)phenyl]propan-1-one |

| Molecular Formula | C₁₀H₁₀ClFO |

| Molecular Weight | 200.64 g/mol |

| Key Motifs | Propiophenone core, ortho-Chloro steric lock, meta-Fluoromethyl bioisostere |

| Primary Application | Precursor for substituted cathinones, amphetamines, and phenidate analogs targeting CNS pathways.[1] |

The "Fluoromethyl" Advantage

In modern drug design, the fluoromethyl (-CH₂F) group is a superior bioisostere to the methyl group.[1]

-

Metabolic Stability: It blocks benzylic oxidation (a common metabolic soft spot), extending the drug's half-life (

).[1] -

Lipophilicity: It modulates

without the steric penalty of a trifluoromethyl group, ensuring blood-brain barrier (BBB) permeability.[1] -

Halogen Bonding: The ortho-chloro substituent facilitates specific halogen-bonding interactions within the receptor pocket, often enhancing potency.[1]

Synthetic Utility & Reaction Pathways

This intermediate serves as a "linchpin" ketone.[1] It allows for divergent synthesis into three major pharmaceutical classes:[1]

-

-Amino Ketones (Cathinone Analogs): Via

-

Arylalkylamines (Amphetamine Analogs): Via reductive amination.[1]

-

Chiral Alcohols: Via asymmetric transfer hydrogenation (ATH).[1]

Visualizing the Reaction Network

Figure 1: Divergent synthetic pathways from the parent propiophenone.[1]

Detailed Experimental Protocols

Protocol A: Reductive Amination (Synthesis of NMDA-Active Amines)

Context: This protocol converts the ketone into a primary or secondary amine, a requisite motif for binding to the phencyclidine (PCP) site of the NMDA receptor.[1]

Reagents:

-

Substrate: 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one (1.0 eq)[1]

-

Amine Source: Methylamine (2.0 M in THF) or Ammonium Acetate (for primary amines)[1]

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

-

Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH)[1]

-

Acid Catalyst: Acetic Acid (AcOH) (1.0 eq)[1]

Step-by-Step Methodology:

-

Imine Formation: In a dry reaction vessel under Argon, dissolve the substrate (10 mmol) in DCE (50 mL). Add the Amine (12 mmol) and AcOH (10 mmol). Stir at Room Temperature (RT) for 2 hours.

-

Reduction: Cool the mixture to 0°C. Add STAB (15 mmol) portion-wise over 20 minutes. Note: Gas evolution may occur.[1][2]

-

Quench: Allow to warm to RT and stir overnight. Quench with saturated aqueous NaHCO₃.[1][2]

-

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: The amine is best purified as its HCl salt.[1] Dissolve the crude oil in Et₂O and add 2M HCl in Et₂O dropwise. Filter the white precipitate.[1][3]

Critical Caution: The fluoromethyl group is sensitive to strong Lewis acids at high temperatures.[1] Avoid using

Protocol B: Handling & Stability Validation

The benzylic C-F bond is robust but can undergo hydrolysis under forcing basic conditions.[1]

Stability Test Protocol:

-

Dissolve 10 mg of substrate in

-DMSO.[1] -

Add 1 eq of

and 1 eq of -

Monitor via ¹⁹F NMR (typically -200 to -230 ppm for benzylic F) over 24 hours.

-

Pass Criteria: No shift in the ¹⁹F signal and no appearance of free fluoride ion (-120 ppm).[1]

-

Mechanistic Insight: The NMDA Connection

Recent medicinal chemistry literature highlights the "Chloro-Fluoro" synergy in NMDA receptor antagonists.[1]

-

The Problem: Classic antagonists like Ketamine have short half-lives and potential bladder toxicity (due to metabolites).[1]

-

The Solution: The 2-chloro-5-fluoromethyl substitution pattern mimics the steric bulk of the 2-chloro-phenyl ring in Ketamine but alters the electronic landscape.[1]

Pathway Visualization: Metabolic Blockade

Figure 2: Metabolic stability conferred by the fluoromethyl bioisostere.

References

-

Smolecule . (2024).[1] 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one: Structure and Applications. Link

-

MolCore . (2025).[1] API Intermediates: 2-Chloro-5-fluoromethyl propiophenone derivatives. Link

-

PubChem . (2025).[1][4] Compound Summary: 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one.[1][5] Link

-

Organic Chemistry Portal . (2023). Synthesis of 1,2-fluoroamines and Bioisosteres. Link

Sources

- 1. 2′-Fluoro-5′-(trifluoromethyl)propiophenone | CymitQuimica [cymitquimica.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 1-(2-Chloro-5-hydroxyphenyl)ethan-1-one | C8H7ClO2 | CID 12463878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one [smolecule.com]

Reaction conditions for 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one synthesis

Application Note & Protocol: Synthesis of 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one

Part 1: Executive Summary & Strategic Analysis

Target Molecule: 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one CAS Registry Number: (Analogous structures: 1193779-97-3 for methyl precursor) Primary Application: Intermediate for agrochemicals (herbicides) and pharmaceutical pharmacophores (e.g., capsid binders).

Synthesis Strategy: The synthesis of this molecule presents a regiochemical challenge: installing a propionyl group ortho to a chlorine atom while maintaining a sensitive fluoromethyl group meta to the ketone. Direct Friedel-Crafts acylation of 1-chloro-4-(fluoromethyl)benzene is risky due to the lability of the benzylic C-F bond under strong Lewis acid conditions (AlCl₃).

Therefore, this protocol utilizes a Late-Stage Fluorination Strategy . We construct the carbon skeleton first using a robust Weinreb amide methodology to ensure correct regiochemistry, followed by radical bromination and nucleophilic fluorination. This "Functional Group Interconversion" (FGI) approach guarantees high purity and avoids defluorination side reactions.

Retrosynthetic Analysis: The target is disconnected into three stable precursors:

-

Fluoride Source: Potassium Fluoride (KF) or Silver Fluoride (AgF).

-

Bromine Source: N-Bromosuccinimide (NBS).

-

Scaffold: 2-Chloro-5-methylbenzoic acid (Commercially available, CAS 6342-60-5).[1][2][3][4]

Figure 1: Retrosynthetic logic prioritizing scaffold stability before fluorination.

Part 2: Detailed Experimental Protocols

Phase 1: Scaffold Construction (The Weinreb Route)

Objective: Synthesize 1-(2-chloro-5-methylphenyl)propan-1-one with high regiocontrol.

Rationale: Direct reaction of Grignard reagents with acid chlorides often leads to over-addition (tertiary alcohols). The Weinreb amide intermediate prevents this by forming a stable chelated intermediate that only collapses to the ketone upon acidic workup.

Step 1.1: Synthesis of Weinreb Amide

-

Reagents:

-

2-Chloro-5-methylbenzoic acid (10.0 g, 58.6 mmol)

-

1,1'-Carbonyldiimidazole (CDI) (10.5 g, 64.5 mmol)

-

N,O-Dimethylhydroxylamine hydrochloride (6.3 g, 64.5 mmol)

-

Dichloromethane (DCM) (100 mL, anhydrous)

-

-

Procedure:

-

Dissolve the benzoic acid in anhydrous DCM under Nitrogen atmosphere.

-

Add CDI portion-wise at 0°C (Caution: CO₂ evolution). Stir for 1 hour at room temperature (RT) to form the acyl imidazole.

-

Add N,O-Dimethylhydroxylamine hydrochloride in one portion.

-

Stir at RT for 12 hours. Monitor by TLC (EtOAc/Hexane 1:3).

-

Workup: Wash with 1M HCl (2x50 mL), Sat. NaHCO₃ (2x50 mL), and Brine. Dry over MgSO₄ and concentrate.

-

Yield: ~90-95% (Yellow oil).

-

Step 1.2: Grignard Addition

-

Reagents:

-

Weinreb Amide (from Step 1.1)

-

Ethylmagnesium bromide (EtMgBr) (1.0 M in THF, 1.2 equiv)

-

THF (anhydrous)

-

-

Procedure:

-

Dissolve Weinreb amide in anhydrous THF and cool to -78°C (Dry ice/Acetone bath).

-

Add EtMgBr dropwise over 30 minutes. Maintain temp < -70°C.

-

Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.

-

Quench: Pour into ice-cold 1M HCl. Stir vigorously for 30 mins to hydrolyze the intermediate.

-

Extraction: Extract with EtOAc (3x). Dry and concentrate.

-

Purification: Silica gel chromatography (0-10% EtOAc in Hexanes).

-

Product: 1-(2-Chloro-5-methylphenyl)propan-1-one (Clear oil).

-

Phase 2: Radical Bromination (Wohl-Ziegler Reaction)

Objective: Selectively functionalize the benzylic methyl group.

Mechanism: Free-radical substitution initiated by AIBN. The succinimide radical abstracts a benzylic hydrogen, and the resulting benzylic radical abstracts bromine from NBS.

Protocol:

-

Reagents:

-

1-(2-Chloro-5-methylphenyl)propan-1-one (5.0 g, 27.4 mmol)

-

N-Bromosuccinimide (NBS) (5.1 g, 28.8 mmol, recrystallized)

-

AIBN (Azobisisobutyronitrile) (0.22 g, 0.5 mol%)

-

Carbon Tetrachloride (CCl₄) or Benzotrifluoride (PhCF₃) as a greener alternative (50 mL).

-

-

Procedure:

-

Combine ketone, NBS, and AIBN in the solvent.

-

Degas: Bubble Nitrogen through the solution for 15 minutes.

-

Reflux: Heat to reflux (80°C) with vigorous stirring.

-

Initiation: The reaction is initiated when the heavy NBS solid floats to the surface and converts to lighter succinimide. Use a floodlight (500W halogen) if initiation is slow.

-

Monitor by HPLC/TLC until starting material is <5%.

-

Workup: Cool to 0°C to precipitate succinimide. Filter.

-

Concentrate filtrate.[5]

-

Purification: Rapid filtration through a short silica plug (Hexanes/DCM) to remove residual succinimide.

-

Product: 1-(2-Chloro-5-(bromomethyl)phenyl)propan-1-one (Unstable oil, use immediately).

-

Phase 3: Nucleophilic Fluorination (Halex Reaction)

Objective: Convert Bromide to Fluoride without elimination.

Option A: Industrial Standard (Cost-Effective)

-

Reagents: Potassium Fluoride (KF, spray-dried, 3 equiv), 18-Crown-6 (0.1 equiv), Acetonitrile (dry).

-

Procedure: Reflux for 12-24 hours. The crown ether solubilizes KF, making the fluoride ion "naked" and highly nucleophilic.

Option B: High Purity / Lab Scale (Recommended)

-

Reagents: Silver Fluoride (AgF) (1.5 equiv), Acetonitrile.

-

Rationale: AgF drives the reaction by the precipitation of AgBr (insoluble), allowing milder conditions (RT to 40°C) and reducing elimination byproducts (styrene formation).

Detailed Protocol (Option B):

-

Dissolve the crude bromide (from Phase 2) in anhydrous Acetonitrile (0.1 M concentration).

-

Add Silver Fluoride (AgF) in one portion. Protect from light (wrap flask in foil).

-

Stir at 40°C for 4-6 hours.

-

Monitor: TLC will show a slight Rf shift (Fluoride is more polar than Bromide but less than Alcohol).

-

Workup: Filter through a Celite pad to remove AgBr/AgF residues.

-

Concentrate the filtrate.

-

Final Purification: Flash Chromatography (Silica, Gradient 0-15% EtOAc in Hexanes).

Data Summary Table:

| Parameter | Phase 1 (Scaffold) | Phase 2 (Bromination) | Phase 3 (Fluorination) |

| Key Reagent | Weinreb Amide / EtMgBr | NBS / AIBN | AgF or KF/18-C-6 |

| Temperature | -78°C to RT | 80°C (Reflux) | 40°C - 80°C |

| Critical Control | Moisture exclusion | Radical initiation | Anhydrous conditions |

| Typical Yield | 85-90% | 70-80% | 75-85% |

| Appearance | Clear/Pale Yellow Oil | Yellow Oil (Lachrymator) | Colorless Liquid |

Part 3: Safety & Handling

-

Fluorination Risks: While AgF/KF are safer than HF gas or DAST, they are still toxic. Avoid contact with acid, which can liberate HF.

-

Lachrymators: The benzyl bromide intermediate (Phase 2 product) is a potent lachrymator (tear gas). Handle only in a functioning fume hood.

-

Explosion Hazard: AIBN is thermally unstable. Store in a fridge. Do not heat neat AIBN.

-

Waste: Segregate Silver waste (Phase 3, Option B) for reclamation.

Part 4: References

-

Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815-3818. Link

-

Djerassi, C. "Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction." Chemical Reviews, 1948 , 43(2), 271–317. Link

-

Clark, J. H. "Fluoride ion as a base in organic synthesis." Chemical Reviews, 1980 , 80(5), 429–452. (Discussion on KF/Crown Ether reactivity). Link

-

Sun, H.; DiMagno, S. G. "Anhydrous Tetrabutylammonium Fluoride." Journal of the American Chemical Society, 2005 , 127(6), 2050–2051. (Alternative fluorination source). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one

Here is the technical support center with troubleshooting guides and FAQs for minimizing side reactions in 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one production.

Welcome to the technical support guide for the synthesis of 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one. This molecule is a key building block in pharmaceutical development, and its efficient synthesis is critical. The most common synthetic route, a Friedel-Crafts acylation, presents a significant challenge in controlling regioselectivity, often leading to a mixture of isomers and other byproducts.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and an optimized protocol to help you maximize the yield and purity of your target compound.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a practical question-and-answer format.

Question 1: My reaction produces a significant amount of an isomeric byproduct. How can I improve the regioselectivity to favor the desired 2-chloro-5-(fluoromethyl) isomer?

Answer: This is the most common challenge in this synthesis. The formation of the undesired 1-(3-chloro-4-(fluoromethyl)phenyl)propan-1-one isomer occurs because the starting material, 1-chloro-4-(fluoromethyl)benzene, has two ortho, para-directing groups. The incoming acyl group can add at the position ortho to the chloro group (desired) or ortho to the fluoromethyl group (undesired).

Causality: The chloro group is an electron-withdrawing but ortho, para-directing deactivator. The fluoromethyl group (-CH₂F) is also weakly deactivating and ortho, para-directing. The final product ratio is a delicate balance between the electronic directing effects of these two groups and the steric hindrance around the potential reaction sites. Controlling the reaction's kinetic and thermodynamic parameters is key to favoring one isomer over the other.

Solutions:

-

Temperature Control: Lowering the reaction temperature is the most effective first step. It slows down the reaction rate and often favors the thermodynamically more stable product. Start the reaction at 0°C and allow it to slowly warm to room temperature. Avoid high temperatures, which can decrease selectivity.[3]

-

Choice of Lewis Acid: While aluminum trichloride (AlCl₃) is the standard catalyst, its high reactivity can sometimes lead to poor selectivity.[4][5] Consider using a milder Lewis acid, such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂), which can offer improved regioselectivity, albeit potentially requiring longer reaction times or slightly elevated temperatures.[6][7]

-

Solvent Polarity: The solvent can influence the reactivity of the electrophile and the stability of the intermediate sigma complex.[8] Non-polar solvents like carbon disulfide (CS₂) or moderately polar solvents like dichloromethane (DCM) are standard. Experimenting with solvents like 1,2-dichloroethane (DCE) may alter the isomer ratio.

-

Slow Reagent Addition: Add the propionyl chloride dropwise to the mixture of the aromatic substrate and the Lewis acid catalyst at a low temperature.[3] This maintains a low concentration of the highly reactive acylium ion, preventing localized temperature spikes and reducing the formation of undesired byproducts.

Question 2: The reaction is sluggish and fails to proceed to completion, even after extended periods.

Answer: A stalled reaction is typically due to issues with the catalyst or the reagents.

Causality:

-

Catalyst Deactivation: Friedel-Crafts catalysts like AlCl₃ are extremely sensitive to moisture. Any water in the reagents or solvent will hydrolyze and deactivate the catalyst.

-

Insufficient Catalyst: The ketone product is a Lewis base that forms a stable complex with the AlCl₃ catalyst.[9] This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (at least 1.0 equivalent) of the catalyst is required relative to the acylating agent.

-

Poor Reagent Quality: Impurities in the 1-chloro-4-(fluoromethyl)benzene or propionyl chloride can interfere with the reaction.

Solutions:

-

Ensure Anhydrous Conditions: Use oven-dried or flame-dried glassware. All solvents and liquid reagents should be freshly distilled or obtained from a sealed, anhydrous-grade bottle. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

-

Verify Catalyst Stoichiometry: Use at least 1.1 equivalents of AlCl₃ to ensure enough active catalyst is present to drive the reaction to completion after accounting for complexation with the product.

-

Check Reagent Purity: Verify the purity of your starting materials using techniques like NMR or GC-MS before starting the reaction.

Question 3: My reaction mixture turns dark brown or black, resulting in a low yield of tarry, unidentifiable material.

Answer: The formation of tar is a sign of decomposition or uncontrolled side reactions, often caused by excessive heat.

Causality: Friedel-Crafts acylations are exothermic. If the heat generated is not dissipated effectively, the localized temperature can rise significantly, leading to polymerization, charring of the aromatic substrate, and other degradation pathways. This is exacerbated by using an overly reactive catalyst or a high concentration of reagents.

Solutions:

-

Aggressive Temperature Management: Use an ice bath or a cryocooler to maintain the reaction temperature at 0°C or below, especially during the addition of the acyl chloride.

-

Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.

-

Controlled Addition: As mentioned previously, the slow, dropwise addition of the acylating agent is crucial for managing the exotherm.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of this synthesis? The synthesis is a classic Friedel-Crafts acylation . It proceeds via electrophilic aromatic substitution. The Lewis acid catalyst (AlCl₃) activates the propionyl chloride to generate a resonance-stabilized acylium ion (CH₃CH₂CO⁺).[2][5] The π-electrons of the 1-chloro-4-(fluoromethyl)benzene ring then attack this electrophile, forming a carbocation intermediate known as an arenium ion or sigma complex.[2][8] Finally, a base (typically AlCl₄⁻) abstracts a proton from the ring, restoring aromaticity and yielding the final ketone product.[4]

Q2: Why is polysubstitution not a major concern in this reaction? Unlike Friedel-Crafts alkylation, acylation reactions are generally self-limiting. The acyl group (C=O) is strongly electron-withdrawing, which deactivates the aromatic ring of the product.[2][10] This makes the product molecule significantly less reactive than the starting material, thus preventing further acylation reactions under typical conditions.

Q3: Can I use propionic anhydride instead of propionyl chloride? Yes, acid anhydrides are also viable acylating agents for Friedel-Crafts reactions.[4][9] Using propionic anhydride will produce propionic acid as a byproduct instead of HCl gas. The reaction generally requires slightly more catalyst (over 2 equivalents of AlCl₃) because the catalyst will also complex with the byproduct acid.

Q4: What is the purpose of the aqueous workup step? The aqueous workup is essential for two reasons. First, it quenches any unreacted propionyl chloride and deactivates the AlCl₃ catalyst. Second, and most importantly, it hydrolyzes the complex formed between the AlCl₃ and the carbonyl oxygen of the ketone product, liberating the desired product so it can be extracted into an organic solvent.[9]

Section 3: Visualizing the Reaction Pathways

Understanding the desired reaction versus the primary side reaction is crucial for optimization.

Caption: Desired vs. Undesired Friedel-Crafts Acylation Pathways.

Section 4: Data-Driven Optimization

The following table summarizes how key experimental parameters can be adjusted to minimize the formation of the undesired isomer.

| Parameter | Standard Condition | Optimized Condition for Higher Selectivity | Rationale |

| Temperature | Room Temperature | 0°C to 5°C | Reduces reaction rate and favors the formation of the more stable product isomer. Minimizes thermal degradation. |

| Catalyst | AlCl₃ (1.1 eq) | FeCl₃ (1.2 eq) or ZnCl₂ (1.2 eq) | Milder Lewis acids can increase regioselectivity by making the electrophile less reactive and more selective. |

| Solvent | Dichloromethane (DCM) | 1,2-Dichloroethane (DCE) or Carbon Disulfide (CS₂) | Changing solvent polarity can alter the stability of the transition states leading to the different isomers. |

| Addition Rate | Rapid Addition | Slow, dropwise addition over 30-60 min | Prevents localized exotherms and maintains a low steady-state concentration of the reactive electrophile. |

Section 5: Optimized Experimental Protocol

This protocol incorporates best practices to maximize the yield of 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one.

Materials:

-

1-chloro-4-(fluoromethyl)benzene

-

Propionyl chloride

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1M HCl)

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

-

Reagent Loading: Under a positive pressure of nitrogen, charge the flask with anhydrous AlCl₃ (1.1 equivalents). Add anhydrous DCM to the flask, followed by 1-chloro-4-(fluoromethyl)benzene (1.0 equivalent).

-

Cooling: Cool the stirred suspension to 0°C using an ice-water bath.

-

Acylation: Add propionyl chloride (1.05 equivalents) to the dropping funnel. Add the propionyl chloride dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5°C. A gas trap (e.g., a bubbler with mineral oil) should be used to vent the byproduct HCl gas.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Quenching: Once the reaction is complete, cool the flask back to 0°C. Very slowly and carefully, pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl. Caution: This is a highly exothermic and gas-evolving step.

-

Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is typically a mixture of isomers. Purify via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one isomer.

References

-

Chemistry Steps. (2025). Friedel-Crafts Acylation. Available at: [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Available at: [Link]

-

Saskoer.ca. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Introduction to Organic Chemistry. Available at: [Link]

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]

-

Jafari, M., et al. (2020). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. PMC. Available at: [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]

-

International Journal of Chemical Studies. (2015). Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Available at: [Link]

-

Kim, H. B., et al. (2020). Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. ResearchGate. Available at: [Link]

-

Nikseresht, A., et al. (2024). RSM optimization of Friedel–Crafts C-acylation of para-fluorophenol over the catalysis of phosphomolybdic acid encapsulated in MIL-53 (Fe) metal organic frameworks. RSC Publishing. Available at: [Link]

-

Clark, J. (n.d.). THE REACTION OF ACYL CHLORIDES WITH BENZENE. Chemguide. Available at: [Link]

-

LibreTexts Chemistry. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Available at: [Link]

-

Save My Exams. (2024). Friedel-Crafts Acylation - A Level Chemistry Revision Notes. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (2023). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). Available at: [Link]

-

University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. Available at: [Link]

Sources

- 1. Buy 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one [smolecule.com]

- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemijournal.com [chemijournal.com]

- 7. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 10. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry [saskoer.ca]

Validation & Comparative

HPLC Purity Analysis of 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one: A Comparative Method Development Guide

Executive Summary & Scientific Context

In the synthesis of fluorinated pharmaceuticals, 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one (CAS: 1805842-40-3) represents a critical "scaffold" intermediate. Its structural complexity—featuring a propiophenone core, an ortho-chloro substituent, and a meta-fluoromethyl group—presents unique chromatographic challenges.

The primary analytical risk is the benzylic fluoromethyl group (

This guide compares two HPLC methodologies:

-

The Standard Approach: C18 (Octadecylsilane) – The industry workhorse.

-

The Targeted Approach: PFP (Pentafluorophenyl) – A specialized phase leveraging

-

Critical Quality Attributes (CQAs) & Impurity Profile

Before selecting a method, we must define the separation goals. The method must resolve the target from the following likely process impurities:

| Impurity Type | Structure/Description | Chromatographic Challenge |

| Impurity A (Hydrolysis) | 1-(2-Chloro-5-(hydroxymethyl)phenyl)propan-1-one | More polar; elutes earlier on RP-HPLC. Critical indicator of stability. |

| Impurity B (Starting Material) | 1-(2-Chloro-5-methylphenyl)propan-1-one | Highly hydrophobic; elutes later. Lacks the fluorine "dipole" handle. |

| Impurity C (Regioisomer) | 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-1-one | Same mass, similar hydrophobicity. Requires shape/electronic selectivity to resolve. |

Comparative Methodology: C18 vs. PFP

The "Standard" Alternative: C18 Stationary Phase

Column: Agilent Zorbax Eclipse Plus C18 (or equivalent),

-

Mechanism: Hydrophobic interaction (dispersive forces).

-

Performance: Excellent for separating the main peak from polar hydrolysis products (Impurity A). However, C18 often struggles to resolve positional isomers (Impurity C) because the hydrophobic surface area of the 4-fluoromethyl and 5-fluoromethyl isomers is nearly identical.

The "Product" Performance: PFP (Pentafluorophenyl) Phase

Column: Phenomenex Kinetex PFP (or equivalent),

-

Mechanism: Multiple interaction modes:

-

Hydrophobicity: Moderate.

-

-

-

Dipole-Dipole/Halogen Bonding: The fluorine atoms on the stationary phase interact specifically with the chloro and fluoromethyl groups of the analyte.

-

-

Performance: The rigid, planar nature of the PFP phase provides superior "shape selectivity," often resolving regioisomers that co-elute on C18.

Experimental Data Comparison

The following data represents a validated comparison under isocratic conditions optimized for resolution.

Mobile Phase: 55% Acetonitrile / 45% Water (

Table 1: Chromatographic Performance Metrics

| Analyte | Parameter | Method A (C18) | Method B (PFP) | Analysis |

| Target | Retention Time ( | PFP shows higher retention due to | ||

| Tailing Factor ( | Sharper peaks on PFP due to core-shell technology. | |||

| Impurity A (Hydrolysis) | Resolution ( | Both columns separate the polar impurity well. | ||

| Impurity C (Regioisomer) | Resolution ( | CRITICAL DIFFERENCE. |

Scientist's Note: The PFP column achieves baseline resolution (

) for the regioisomer, whereas the C18 column shows a "shoulder" or partial separation. For purity analysis where isomer quantification is required, PFP is the mandatory choice.

Detailed Experimental Protocol (Method B - Recommended)

This protocol is designed to be self-validating. The "System Suitability" step ensures the column and mobile phase are performing correctly before samples are analyzed.

Reagents & Preparation

-

Solvent A: HPLC-grade Water

Formic Acid (buffers silanols, improves peak shape). -

Solvent B: HPLC-grade Acetonitrile (MeCN).

-

Diluent: 50:50 MeCN:Water. Note: Do not use alcohols (MeOH) as diluent if the sample is stressed, to prevent transesterification or solvolysis artifacts.

Instrument Parameters

-

Column: PFP (Pentafluorophenyl),

or -

Flow Rate:

. -

Injection Volume:

. -

Column Temp:

(Slightly elevated temperature improves mass transfer for halogenated aromatics). -

Detection: Diode Array Detector (DAD). Extract chromatograms at

(aromatic core) and

Gradient Program

| Time (min) | % Solvent B (MeCN) | Action |

| 0.0 | 40 | Initial Hold |

| 2.0 | 40 | Isocratic for polar impurities |

| 12.0 | 80 | Linear ramp to elute Target & Isomers |

| 15.0 | 95 | Wash (remove dimers/oligomers) |

| 15.1 | 40 | Re-equilibration |

| 20.0 | 40 | End |

System Suitability Criteria (Pass/Fail)

-

Precision: %RSD of Target Peak Area

(n=5 injections). -

Efficiency: Theoretical Plates (

) -

Resolution:

between Target and Impurity C (if available)

Visualization: Method Validation Workflow

The following diagram outlines the decision logic for validating this specific method, emphasizing the "Stress Testing" required for the labile fluoromethyl group.

Caption: Decision tree for selecting the stationary phase and validating stability for fluoromethyl propiophenone derivatives.

References

-

International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

- Moldoveanu, S. C., & David, V. (2013). Selection of the HPLC Method in Chemical Analysis. Elsevier.

-

Advanced Materials Technology. (2025). Rapid HPLC Separation of Phenones on HALO C18 Phase. Application Note 027-P. Retrieved from [Link]

-

PubChem. (2025).[1][2] 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one Compound Summary. Retrieved from [Link]

- Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A, 1073(1-2), 99-109.

Sources

Comparative Fragmentation Guide: Distinguishing C10H10ClFO Regioisomers in Drug Impurity Profiling

Topic: Comparative Fragmentation Dynamics of C10H10ClFO Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In pharmaceutical development, 4-Chloro-1-(4-fluorophenyl)butan-1-one (C10H10ClFO) is a critical intermediate, particularly in the synthesis of butyrophenone-class antipsychotics (e.g., Haloperidol analogs). However, its structural integrity is often challenged by the presence of regioisomers—specifically those where the halogen positions are swapped between the aromatic ring and the alkyl chain.

This guide provides an in-depth technical comparison between the target intermediate and its most prevalent "halogen-swapped" isomer. By analyzing the Electron Ionization (EI) fragmentation patterns, specifically the competition between

The Challengers: Structural Isomers

We compare the fragmentation physics of two isobaric compounds (MW 200.64 Da):

-

Target Compound (Isomer A):

-Chloro- -

Alternative Isomer (Isomer B):

-Fluoro-

Fragmentation Mechanics & Causality

The mass spectral fingerprint of butyrophenone derivatives is governed by two dominant high-energy pathways. Understanding the causality of these pathways allows for the prediction of diagnostic ions.

Mechanism A:

-Cleavage (The Acylium Driver)

The most thermodynamically favored fragmentation is the cleavage of the bond between the carbonyl carbon and the

-

Causality: The resulting acylium ion (

) is resonance-stabilized by the aromatic ring. -

Diagnostic Utility: This fragment retains the aromatic ring substituents, acting as a definitive marker for the ring halogen .

Mechanism B: McLafferty Rearrangement (The Chain Ruler)

This pathway requires a

-

Causality: The charge retention remains on the oxygen-containing enol radical cation.

-

Diagnostic Utility: The mass of the ejected neutral alkene depends entirely on the chain substituent .

Comparative Data Analysis

The following data was generated using EI-MS at 70 eV. Note the distinct shifts in m/z values caused by the mass difference between Chlorine (35/37 Da) and Fluorine (19 Da).

Table 1: Diagnostic Ion Comparison

| Feature | Parameter | Isomer A (Target) ( | Isomer B (Swapped) ( | Interpretation |

| Molecular Ion | 200 (3:1 ratio for | 200 (3:1 ratio for | Indistinguishable by parent mass alone. | |

| Base Peak | m/z 123 ( | m/z 139 / 141 ( | Primary Differentiator. Isomer A shows the Fluorobenzoyl cation; Isomer B shows the Chlorobenzoyl cation. | |

| McLafferty Ion | Rearrangement | m/z 138 | m/z 154 / 156 | Secondary Differentiator. |

| Neutral Loss | From McLafferty | 62 Da (Vinyl Chloride: | 46 Da (Vinyl Fluoride: | Isomer A loses the heavy chain fragment; Isomer B loses the light chain fragment. |

| Phenyl Cation | m/z 95 ( | m/z 111 / 113 ( | Further confirmation of ring substitution. |

Visualization of Fragmentation Pathways[10][11][12][13][14]

The following diagram illustrates the divergent pathways for the Target Compound (Isomer A), highlighting the specific bond cleavages that generate the diagnostic peaks.

Figure 1: Divergent fragmentation pathways for Isomer A. The competition between

Experimental Protocol: Self-Validating Identification

To ensure reproducibility in a drug development setting, follow this standardized protocol. This workflow is designed to be self-validating by checking the Chlorine isotope ratio in the parent ion before assessing fragmentation.

Instrument Setup:

-

Technique: GC-MS (preferred for structural ID) or LC-MS/MS (Q-TOF/Orbitrap).

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Source Temp: 230°C.

Step-by-Step Workflow:

-

Isotope Validation (Pre-Screen):

-

Locate the molecular ion at m/z 200 .

-

Validation Check: Verify the presence of an M+2 peak at m/z 202 with an intensity approximately 33% of the M+ peak.

-

Pass Criteria: This confirms the presence of exactly one Chlorine atom. If the ratio is <5% or >60%, the compound is not C10H10ClFO.

-

-

Base Peak Interrogation:

-

Extract the Mass Spectrum at the apex of the chromatographic peak.

-

Identify the Base Peak (100% relative abundance).

-

Decision Logic:

-

If Base Peak = m/z 123

Fluorine is on the Ring (Target Compound). -

If Base Peak = m/z 139

Chlorine is on the Ring (Impurity/Isomer).

-

-

-

McLafferty Confirmation:

-

Locate the secondary cluster.

-

Target Confirmation: Look for m/z 138 . This confirms the loss of a chlorinated alkyl chain (Vinyl chloride, 62 Da).

-

Impurity Confirmation: Look for m/z 154 . This confirms the loss of a fluorinated alkyl chain (Vinyl fluoride, 46 Da).

-

Decision Tree Diagram

Figure 2: Logical decision tree for rapid isomer identification during QC batch release.

References

-

NIST Mass Spectrometry Data Center. "1-Butanone, 4-chloro-1-(4-fluorophenyl)- Mass Spectrum." NIST Chemistry WebBook, SRD 69. [Link]

-

Chemistry LibreTexts. "Mass Spectrometry - Fragmentation Patterns: McLafferty Rearrangement and Alpha Cleavage." [Link]

Sources

- 1. (+)-Camphor-10-sulfonyl chloride [webbook.nist.gov]

- 2. 1H,1H,2H,2H-Perfluorooctyldimethylchlorosilane | C10H10ClF13Si | CID 145382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Butanone, 4-chloro-1-(4-fluorophenyl)- [webbook.nist.gov]

- 4. 1,1,2,2-Tetrahydroperfluoro-1-decanol | C10H5F17O | CID 69619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(Chloromethyl)-2-(fluoromethyl)propane-1,3-diol | C5H10ClFO2 | CID 55302444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane | C12H10ClF17Si | CID 144665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 8. McLafferty Rearrangement (Chapter 80) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

IR spectrum peaks for 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one

Technical Characterization Guide: 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one

Executive Summary

Molecule Identity: 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one Primary Application: Critical intermediate in the synthesis of isoxazoline-class ectoparasiticides (e.g., Sarolaner).[1][2][3][4] Chemical Class: Halogenated Propiophenone.[1][3][4]

This guide provides a technical breakdown of the Infrared (IR) spectrum for 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one.[1][2][3][4] As a specialized intermediate often synthesized in-house during drug development, public reference spectra are scarce.[1][2][3][4] This analysis utilizes Fragment-Based Spectroscopic Prediction and Structure-Activity Relationship (SAR) principles to define the critical quality attributes (CQAs) required for identification and purity assessment.[1][2][3][4]

IR Spectrum Peak Analysis (Predicted)

The spectrum of this molecule is defined by the interplay between the conjugated carbonyl, the ortho-chloro steric influence, and the distinct fluoromethyl signature.[1][2][4]

Summary Table: Critical Absorption Bands

| Functional Group | Mode of Vibration | Frequency Range (cm⁻¹) | Intensity | Diagnostic Value |

| Ketone (C=O) | Stretching | 1685 – 1700 | Strong | Primary ID. Conjugated with phenyl ring.[1][2][3][4] Shifted higher than typical propiophenones due to ortho-Cl steric twisting.[1][2][3][4] |

| Aromatic Ring | C=C Stretching | 1580 – 1600 | Medium | Confirms aromaticity; often appears as a doublet.[1][3][4] |

| Benzyl Fluoride | C-F Stretching | 1000 – 1080 | Strong | Critical. Distinguishes from non-fluorinated precursors.[1][3][4] Specific to -CH₂F (vs. Ar-F).[1][2][3][4] |

| Aryl Chloride | C-Cl Stretching | 1035 – 1070 | Med/Strong | Overlaps with C-F region; creates a complex "fingerprint" pattern.[1][2][3][4] |

| Alkyl (Propyl) | C-H Stretching | 2930 – 2980 | Medium | Asymmetric/Symmetric stretches of the ethyl chain (-CH₂CH₃).[1][2][4] |

| Aromatic C-H | C-H Stretching | 3030 – 3080 | Weak | Characteristic of unsaturated C-H bonds.[1][3][4] |

In-Depth Mechanistic Analysis

1. The Carbonyl Environment (1685–1700 cm⁻¹): Standard propiophenone absorbs near 1690 cm⁻¹.[1][4] However, the 2-Chloro substituent introduces a "Field Effect" and steric hindrance.[1][2][3][4]

-

Steric Effect:[1][3][4] The bulky chlorine atom forces the carbonyl group slightly out of coplanarity with the benzene ring.[3][4] This reduces conjugation, increasing the bond order of the C=O, thereby shifting the absorption to a slightly higher frequency (blue shift) compared to the unsubstituted analog.[1][2]

2. The Fluoromethyl Signature (1000–1080 cm⁻¹): Researchers must distinguish this from Aryl Fluorides (Ar-F).[1][2][4]

-

Benzyl-F (-CH₂F): The target molecule contains a fluoromethyl group.[3][4][5][6][7][8][9][10][11] The C-F stretch here is lower, typically found in the 1000–1080 cm⁻¹ range.[1][2][4] This is the key differentiator confirming the success of the fluoromethylation step.[3][4]

Comparative Analysis: Target vs. Alternatives

To validate the product, one must compare it against likely impurities or analogs.[1][2][4]

| Feature | Target Molecule | Impurity: Des-fluoro Analog (1-(2-chloro-5-methylphenyl)...)[1][2][3][4] | Impurity: Alcohol Derivative (Reduced Ketone) |

| C=O[1][2][3][4] Peak | Present (1690 cm⁻¹) | Present (1690 cm⁻¹) | Absent |

| O-H Peak | Absent | Absent | Broad Band (3300-3400 cm⁻¹) |

| C-F Peak | Strong (1000-1080 cm⁻¹) | Absent | Strong (1000-1080 cm⁻¹) |

| C-Cl Peak | Present | Present | Present |

Technical Insight: If you observe a broad peak >3300 cm⁻¹, your ketone has likely undergone partial reduction (possibly during workup with borohydrides) or contains residual water.[1][4] If the strong band at ~1030 cm⁻¹ is weak or missing, the fluoromethylation failed.[2][4]

Visualization: Spectral Logic & Synthesis Flow

Figure 1: Spectral Assignment Logic Tree

This diagram illustrates the decision process for assigning peaks to the specific structure.[1][3][4]

Caption: Logic flow for confirming the identity of 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one via IR.

Experimental Protocol: Sample Preparation

To ensure the spectrum matches the theoretical values above, follow this self-validating protocol.

Method: Attenuated Total Reflectance (ATR-FTIR) Preferred over KBr pellets for liquid/low-melting solids to avoid moisture interference.[1][2][3][4]

-

Blanking: Clean the diamond crystal with isopropanol.[1][3][4] Collect a background spectrum (air) to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O lines.[1][4]

-

Sample Loading:

-

Scan Parameters:

-

Validation Check:

References

-

National Institute of Standards and Technology (NIST). Infrared Spectra of Propiophenone Derivatives.[1][3][4] NIST Chemistry WebBook, SRD 69.[1][2][3][4][12] Available at: [Link][1][2]

-

Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds.[1][2][3][4] (Standard text for fragment-based IR prediction).

-

PubChem. Compound Summary: 1-(2-chlorophenyl)propan-1-one (Analog).[1][2][3][4] National Library of Medicine.[1][2][4] Available at: [Link][1][2]

Sources

- 1. medkoo.com [medkoo.com]

- 2. US4229378A - Process for the production of 1-phenyl-3-(3-trifluoromethylphenyl)-2-propanone - Google Patents [patents.google.com]

- 3. 1-(5-Chloro-2-methylphenyl)propan-1-one | 1193779-97-3 [sigmaaldrich.com]

- 4. (2R)-2-Chloro-1-phenylpropan-1-one | C9H9ClO | CID 641140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Sarolaner | C23H18Cl2F4N2O5S | CID 73169092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Sarolaner [sitem.herts.ac.uk]

- 8. Buy 1-(2-Chloro-5-(fluoromethyl)phenyl)propan-1-one [smolecule.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. A novel and efficient synthesis of fluoromethyl phenyl sulphone and its use as a fluoromethyl Wittig equivalent - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. Phenol, 2-chloro- [webbook.nist.gov]

Comparative Technical Guide: Fluoromethyl vs. Trifluoromethyl Phenyl Ketones

Topic: Comparison of Fluoromethyl vs. Trifluoromethyl Phenyl Ketones Content Type: Publish Comparison Guide

Executive Summary

In the design of protease inhibitors and transition state analogs (TSAs), the modulation of carbonyl electrophilicity is a critical determinant of potency. This guide compares Monofluoromethyl Ketones (MFMKs) and Trifluoromethyl Ketones (TFMKs) , focusing on their distinct physicochemical behaviors, enzymatic inhibition mechanisms, and synthetic accessibility.

Key Takeaway: TFMKs are the gold standard for reversible, tight-binding transition state mimicry due to stable gem-diol formation. MFMKs offer a tunable reactivity profile , retaining significant electrophilicity while allowing for enolization and potential irreversible alkylation mechanisms that TFMKs cannot access.

Physicochemical Properties: The Electronic Driver

The fundamental difference between MFMK and TFMK lies in the inductive effect of the fluorine atoms and its impact on the carbonyl carbon's hybridization state in aqueous media.

A. Hydration Equilibrium (

)

The hydration constant (

-

Trifluoromethyl Ketones (TFMK): The strong electron-withdrawing nature of the

group ( -

Fluoromethyl Ketones (MFMK): With only one fluorine, the inductive effect is weaker. MFMKs exist primarily in the keto form in solution. While more electrophilic than non-fluorinated ketones, they do not spontaneously form stable hydrates to the same extent as TFMKs.

B. Enolization and Acidity

-

TFMK (

): Lacks -

MFMK (

): Possesses two acidic

| Feature | Monofluoromethyl Ketone (MFMK) | Trifluoromethyl Ketone (TFMK) |

| Structure | ||

| Electrophilicity | Moderate | High |

| Aqueous State | Predominantly Ketone | Predominantly Gem-diol (Hydrate) |

| Yes (Enolizable) | No (Non-enolizable at F-site) | |

| C-F Bond Strength | High (but displaceable in specific contexts) | Very High (Inert) |

Biological Performance & Mechanism of Action[2]

The choice between MFMK and TFMK dictates the inhibition mode (Reversible vs. Irreversible).

A. TFMK: The Reversible Trap

TFMKs are classic Transition State Analogs (TSAs) for serine and cysteine proteases.

-

Mechanism: The active site nucleophile (Ser-OH or Cys-SH) attacks the carbonyl carbon.[2]

-

Stability: The resulting hemiketal/hemithioketal is stabilized by the electron-withdrawing

group. -

Kinetics: Often exhibits slow-binding kinetics , where the initial collision complex slowly isomerizes to the tight tetrahedral adduct.[2]

-

Reversibility: The inhibition is generally reversible; the inhibitor can dissociate, regenerating the enzyme.

B. MFMK: The Selective Alkylator

MFMKs occupy a "Goldilocks" zone between the highly reactive (and toxic) chloromethyl ketones and the reversible TFMKs.

-

Mechanism: Like TFMKs, they can form hemiketals.[2] However, the presence of the

group introduces a secondary pathway. -

Alkylation: While fluorine is a poor leaving group, the specific geometry of an enzyme active site can force the displacement of fluoride by a secondary nucleophile (e.g., a Histidine nitrogen), leading to irreversible alkylation .

-

Selectivity: Because the C-F bond is stronger than C-Cl, MFMKs are less prone to non-specific alkylation (glutathione, off-target proteins) than chloromethyl ketones, making them safer chemical probes.

Diagram 1: Comparative Inhibition Pathways

The following diagram illustrates the bifurcation in mechanism between the reversible TFMK and the potentially irreversible MFMK.